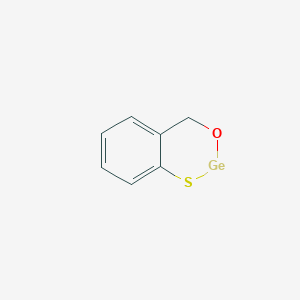
4H-3,1,2lambda~2~-Benzoxathiagermine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-3,1,2lambda~2~-Benzoxathiagermine is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1,2lambda~2~-Benzoxathiagermine typically involves the cyclization of anthranilic acid derivatives with aroyl isothiocyanates. The reaction conditions often include the use of concentrated sulfuric acid to promote ring closure. Another method involves the use of methyl anthranilate, which is converted to thiourea derivatives before undergoing thiazine ring closure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4H-3,1,2lambda~2~-Benzoxathiagermine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzoxathiagermine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4H-3,1,2lambda~2~-Benzoxathiagermine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4H-3,1,2lambda~2~-Benzoxathiagermine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heteroatoms can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4H-3,1-Benzothiazin-4-one: Similar structure but lacks the oxygen atom in the ring.
4H-3,1-Benzoxazin-4-one: Contains an oxygen atom but lacks the sulfur atom.
2-Amino-4H-3,1-Benzoxazin-4-one: Known for its enzyme inhibitory properties.
Uniqueness
4H-3,1,2lambda~2~-Benzoxathiagermine is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
322-42-9 |
|---|---|
Fórmula molecular |
C7H6GeOS |
Peso molecular |
210.82 g/mol |
InChI |
InChI=1S/C7H6GeOS/c1-2-4-7-6(3-1)5-9-8-10-7/h1-4H,5H2 |
Clave InChI |
DAGMROPUVGSGSC-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2S[Ge]O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


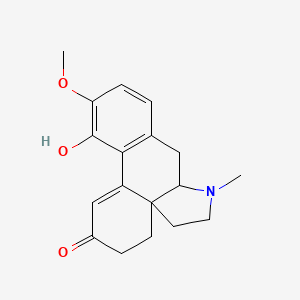
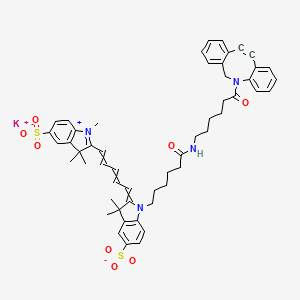


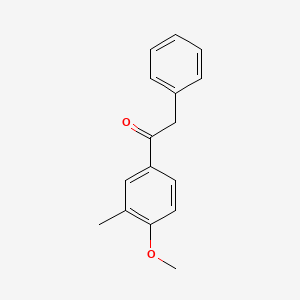
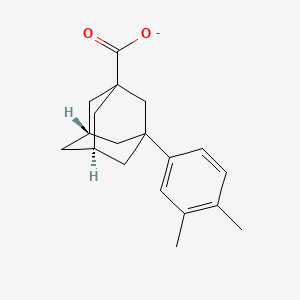

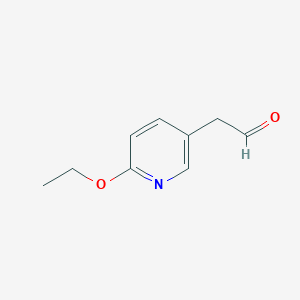
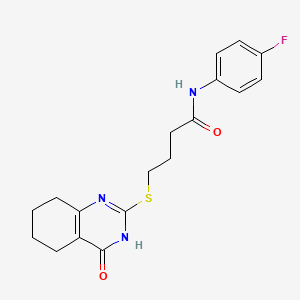
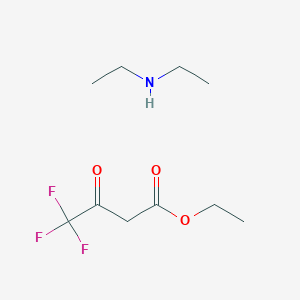
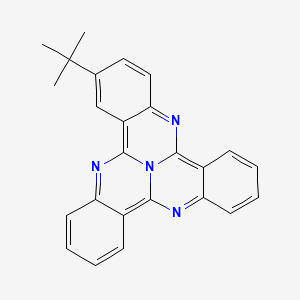
![4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene](/img/structure/B14751418.png)
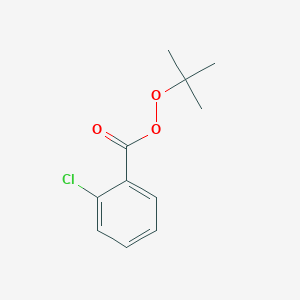
![Spiro[4.5]dec-7-ene](/img/structure/B14751434.png)
